molecular formula C12H11N5O2S B6527631 5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 943821-75-8

5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No. B6527631
CAS RN: 943821-75-8
M. Wt: 289.32 g/mol
InChI Key: GMDGNRZZLQKRQM-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide, also known as TETOC, is a novel small molecule compound consisting of a five-membered ring structure with a thiophene group and a triazole group. It has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and drug discovery. This compound has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been studied for its potential applications in the development of new drugs and therapies.

Scientific Research Applications

5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and drug discovery. It has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, it has been studied for its potential applications in the development of new drugs and therapies.

Mechanism of Action

5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Inhibition of COX-2 leads to a decrease in the production of these mediators, resulting in a decrease in inflammation. In addition, this compound has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the amount of acetylcholine available in the brain, resulting in an increase in cognitive function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, it has been found to have anti-tumor, anti-oxidant, and anti-apoptotic effects. It has also been found to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of 5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it an attractive compound for use in laboratory experiments. Second, it has a wide range of biological activities, making it a useful compound for studying different biological processes. Finally, it is relatively non-toxic, making it safe to use in laboratory experiments.
However, the use of this compound in laboratory experiments also has some limitations. First, its effects can vary depending on the concentration used, making it difficult to control the dose. Second, its effects can vary depending on the cell type or organism used, making it difficult to compare results across different experiments. Finally, its effects can vary depending on the environment in which it is used, making it difficult to replicate results across different laboratories.

Future Directions

The potential applications of 5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide are still being explored. One potential area of research is the development of new drugs and therapies based on this compound. In addition, further research is needed to better understand the mechanism of action and the biochemical and physiological effects of this compound. Finally, further research is needed to explore the potential applications of this compound in the fields of medicinal chemistry, biochemistry, and drug discovery.

Synthesis Methods

5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide can be synthesized from the reaction of 4-chloro-2-nitrobenzaldehyde and 2-amino-3-methylthiophene in the presence of a base such as potassium carbonate and a catalyst such as p-toluenesulfonic acid. The reaction proceeds in three steps: (1) the condensation of the two reactants to form an intermediate compound; (2) the cyclization of the intermediate to form the five-membered ring; and (3) the oxidation of the ring to form this compound.

properties

IUPAC Name

5-thiophen-2-yl-N-[2-(triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c18-12(13-5-6-17-14-3-4-15-17)9-8-10(19-16-9)11-2-1-7-20-11/h1-4,7-8H,5-6H2,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDGNRZZLQKRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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